![molecular formula C30H32N4O6 B11620257 Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11620257.png)
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a structurally complex 1,4-dihydropyridine (DHP) derivative with a pyrazole substituent at the 4-position. Its molecular formula is C₃₀H₃₂N₄O₆, with an average molecular mass of 544.608 g/mol and a monoisotopic mass of 544.232185 g/mol . The compound features a diisopropyl ester group, a 2,6-dimethyl substitution on the DHP ring, and a 3-nitrophenyl-functionalized pyrazole moiety.
The structural uniqueness of this compound lies in its hybrid pharmacophore design: the DHP core is associated with calcium channel modulation, while the pyrazole moiety may contribute to diverse biological interactions, such as kinase inhibition or anti-inflammatory activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch pyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction mixture being heated under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction mechanisms that lead to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Differences
Key Observations :
Dimethyl and diethyl esters in analogues (e.g., ) are associated with crystallinity and ease of synthesis.
Pyrazole Substituent Effects :
- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may influence redox properties or intermolecular interactions (e.g., hydrogen bonding) .
- In contrast, the 4-methylphenyl substituent in adds hydrophobicity, possibly enhancing membrane permeability.
Crystallographic and Hydrogen-Bonding Patterns
Crystal structure analyses of related compounds (e.g., ) reveal that hydrogen-bonding networks are critical for stabilizing molecular conformations. For example:
- In the dimethyl analogue , the DHP core forms intermolecular N–H···O hydrogen bonds with carboxylate groups, creating a layered crystal packing.
- The nitro group in the target compound could participate in additional dipole-dipole interactions or π-stacking, as observed in nitrophenyl-containing pharmaceuticals .
Pharmacological Potential (Inferred from Analogues)
While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogues:
- Calcium Channel Modulation: DHPs like nifedipine are well-known L-type calcium channel blockers. Substituents on the DHP ring (e.g., 2,6-dimethyl groups) influence potency and selectivity .
- Antimicrobial Activity: Pyrazole derivatives with nitrophenyl groups exhibit notable antimicrobial properties, as seen in , where the 4-methylphenyl variant showed moderate activity against Staphylococcus aureus.
Biological Activity
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources and includes relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a pyridine ring fused with a dihydropyridine structure, and is characterized by the presence of nitrophenyl and pyrazole moieties. Its molecular formula is C31H34N4O7 with a molecular weight of approximately 574.6 g/mol. The intricate structure contributes to its biological reactivity and specificity.
Research indicates that the compound may interact with various biological macromolecules, including proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to assess binding affinities and kinetics, providing insights into its mechanism of action .
Biological Activities
The biological activities of this compound include:
- Vasodilation : Similar to its analogs like Nicardipine, it may exhibit vasodilatory effects, making it potentially useful in treating cardiovascular diseases .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Study 1: Vasodilatory Effects
A study focusing on the vasodilatory effects of similar compounds found that dihydropyridine derivatives effectively reduced blood pressure in hypertensive animal models. This compound showed promising results in enhancing cerebral blood flow .
Study 2: Antimicrobial Activity
In vitro tests have demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves a multi-step protocol, typically starting with the Hantzsch dihydropyridine synthesis. Key steps include:
- Condensation of substituted pyrazole aldehydes with β-keto esters under reflux in ethanol or methanol.
- Use of ammonium acetate as a catalyst and acetic acid as a proton source for cyclization .
- Optimization of temperature (60–80°C) and solvent polarity (e.g., ethanol vs. THF) to improve yield (65–85%) and minimize by-products like unreacted intermediates .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and dihydropyridine ring planarity. For example, the 3-nitrophenyl group shows characteristic aromatic proton splitting (δ 7.5–8.2 ppm) and nitro-group deshielding effects .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, dihedral angles, and hydrogen-bonding networks. The dihydropyridine ring typically exhibits a boat conformation, with the nitro group influencing packing via C–H···O interactions .
- IR Spectroscopy : Stretching frequencies for ester carbonyls (1700–1750 cm−1) and nitro groups (~1520 cm−1) validate functional groups .
Q. What are the common by-products during synthesis, and how are they characterized?
By-products include:
- Uncyclized intermediates : Detected via TLC and HPLC-MS, characterized by incomplete β-keto ester condensation.
- Oxidation products : Formation of pyridine derivatives (non-dihydro forms) under prolonged heating, identified by loss of 1H NMR dihydropyridine signals (δ 4.8–5.2 ppm) .
- Diastereomers : Resolved using chiral HPLC or fractional crystallization, with stereochemistry confirmed via NOESY .
Advanced Research Questions
Q. How do substituent variations (e.g., nitro vs. methoxy groups) impact biological activity?
Substituent effects are evaluated using structure-activity relationship (SAR) studies:
- Electron-withdrawing groups (e.g., nitro) : Enhance binding to cytochrome P450 enzymes via dipole interactions, increasing antimicrobial potency .
- Electron-donating groups (e.g., methoxy) : Improve solubility but reduce target affinity due to steric hindrance .
- Halogen substituents (e.g., chloro) : Boost anticancer activity by inducing DNA intercalation, as seen in MTT assays against HeLa cells (IC50 = 12–18 μM) .
Table 1: Substituent Effects on Biological Activity
Q. How can computational modeling predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions using crystal structures (e.g., PDB ID 1T29 for CYP450). The nitro group shows hydrogen bonding with Arg105, while the pyrazole ring engages in hydrophobic contacts .
- Molecular Dynamics (GROMACS) : Predicts stability of ligand-protein complexes over 100 ns simulations. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA = −35 kcal/mol) .
- QSAR Models : Correlate substituent Hammett constants (σ) with bioactivity to design analogs with optimized logP and pKa .
Q. How to resolve contradictions in reported biological data across structural analogs?
Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .
- Solubility Issues : Use DMSO stock solutions (<1% v/v) to avoid solvent interference in cell-based assays .
- Metabolic Stability : Evaluate hepatic microsome degradation (e.g., t1/2 in rat liver S9 fractions) to account for prodrug activation .
Q. Methodological Challenges
Q. What strategies improve diastereomeric purity during synthesis?
- Chiral Auxiliaries : Use (R)- or (S)-proline to induce asymmetry in the pyrazole-dihydropyridine junction .
- Dynamic Kinetic Resolution : Employ Pd/C catalysts under H2 to epimerize intermediates .
- Crystallization-Induced Asymmetry : Seed reactions with enantiopure crystals to bias nucleation .
Q. How to validate hydrogen-bonding patterns in crystal structures?
Properties
Molecular Formula |
C30H32N4O6 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
dipropan-2-yl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H32N4O6/c1-17(2)39-29(35)25-19(5)31-20(6)26(30(36)40-18(3)4)27(25)24-16-33(22-12-8-7-9-13-22)32-28(24)21-11-10-14-23(15-21)34(37)38/h7-18,27,31H,1-6H3 |
InChI Key |
ZYFPRCLTLBNQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
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